molecular formula C18H13ClN4O3S2 B269933 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B269933
M. Wt: 432.9 g/mol
InChI Key: UEHMPKAHYNTTCQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole intermediates. The thiazole ring can be synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The oxadiazole ring is often prepared by the reaction of hydrazine with carboxylic acid derivatives, followed by cyclization. The final step involves the coupling of these intermediates under specific conditions to form the target compound .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide include other thiazole and oxadiazole derivatives. These compounds share similar ring structures but differ in their substituents, leading to variations in their chemical and biological properties. For example, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a related compound with different substituents on the thiazole ring .

Properties

Molecular Formula

C18H13ClN4O3S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13ClN4O3S2/c1-10-13(6-7-25-10)16-22-23-18(26-16)28-9-15(24)21-17-20-14(8-27-17)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,20,21,24)

InChI Key

UEHMPKAHYNTTCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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